molecular formula C4HCl2FO2S2 B1649911 4,5-Dichlorothiophene-2-sulfonyl fluoride CAS No. 108158-06-1

4,5-Dichlorothiophene-2-sulfonyl fluoride

Cat. No.: B1649911
CAS No.: 108158-06-1
M. Wt: 235.1
InChI Key: CTFSVTLSIBOOMZ-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-sulfonyl fluoride is an organosulfur compound with the molecular formula C4HCl2FOS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a sulfonyl fluoride group at the 2 position, and a thiophene ring

Preparation Methods

4,5-Dichlorothiophene-2-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene followed by sulfonylation and fluorination. The general steps are as follows:

    Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 4,5-dichlorothiophene.

    Sulfonylation: The 4,5-dichlorothiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 4,5-dichlorothiophene-2-sulfonyl chloride.

    Fluorination: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dichlorothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide and sulfonate derivatives. Common reagents include amines and alcohols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl and alkyl groups.

Major products formed from these reactions include sulfonamides, sulfonates, sulfoxides, sulfones, and various coupled products.

Scientific Research Applications

4,5-Dichlorothiophene-2-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly as a building block for sulfonamide-based drugs.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical research to study enzyme inhibition and protein modification, particularly in the context of sulfonylation reactions.

Mechanism of Action

The mechanism of action of 4,5-dichlorothiophene-2-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This reaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule. The compound’s ability to form stable sulfonamide and sulfonate linkages makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

4,5-Dichlorothiophene-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:

    4-Chlorobenzenesulfonyl fluoride: Similar in reactivity but lacks the thiophene ring, making it less versatile in certain synthetic applications.

    2,4-Dichlorobenzenesulfonyl fluoride: Contains two chlorine atoms on a benzene ring, offering different electronic properties compared to the thiophene derivative.

    4-Methylbenzenesulfonyl fluoride: Features a methyl group instead of chlorine, affecting its reactivity and steric properties.

The uniqueness of this compound lies in its combination of the thiophene ring and sulfonyl fluoride group, providing distinct electronic and steric characteristics that are advantageous in various chemical reactions and applications.

Properties

IUPAC Name

4,5-dichlorothiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSVTLSIBOOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273407
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108158-06-1
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108158-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108158-06-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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